

Oxymatrine (CAS 22499-12-3): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Benzoin isobutyl ether*

Cat. No.: B146001

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Introduction

Oxymatrine, a quinolizidine alkaloid with the CAS number 22499-12-3, is a prominent bioactive compound extracted from the root of the medicinal herb *Sophora flavescens*. It is structurally similar to matrine, differing by a single oxygen atom.^[1] Oxymatrine has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, anti-viral, and anti-cancer properties.^{[2][3]} This technical guide provides an in-depth overview of the chemical properties of oxymatrine, detailed experimental protocols for their determination, and a summary of its known signaling pathways and relevant experimental workflows.

Chemical and Physical Properties

Oxymatrine presents as a white to off-white crystalline powder with a slight amber aroma.^{[4][5]} Its chemical and physical properties are summarized in the tables below.

Identifier	Value	Reference
CAS Number	22499-12-3 (substantiated by multiple sources)	
Molecular Formula	C ₁₅ H ₂₄ N ₂ O ₂	[6]
Molecular Weight	264.36 g/mol	[6]
IUPAC Name	(1R,2R,9S,13R,17S)-13-oxido-7-aza-13-azoniatetacyclo[7.7.1.0 ^{2,7} .0 ^{13,1}]heptadecan-6-one	[4]
Synonyms	Matrine 1-oxide, Matrine N-oxide	[7]
Property	Value	Reference
Melting Point	208 °C	[4][5]
Boiling Point	572.8 °C (estimated)	[6]
Appearance	White to off-white powder	[4][5]
Odor	Slight amber aroma	[4]
Solvent	Solubility	Reference
Water	Soluble	[4][5]
Ethanol	~33.3 mg/mL	[7]
Methanol	Soluble	[5]
Dimethyl Sulfoxide (DMSO)	~10 mg/mL	[7]
Dimethylformamide (DMF)	~10 mg/mL	[7]
Phosphate-Buffered Saline (PBS, pH 7.2)	~10 mg/mL	[7]

Experimental Protocols

Determination of Melting Point (Based on USP General Chapter <741>)

The melting range of a solid is the temperature range over which it melts. For a pure substance, this range is typically narrow.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar device)
- Capillary tubes (0.8-1.2 mm internal diameter)
- Thermometer calibrated against USP Melting Point Reference Standards

Procedure:

- Sample Preparation: The oxymatrine sample is thoroughly dried and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
- Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a medium rate to approximately 20°C below the expected melting point of 208°C.
- Measurement: The heating rate is then slowed to about 1°C per 30 seconds.
- Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For oxymatrine, a sharp melting point around 208°C is expected.[4][5][8]

Determination of Water Solubility (Based on OECD Guideline 105)

This protocol describes the flask method, suitable for substances with solubility above 10^{-2} g/L. [2][5]

Apparatus:

- Constant temperature water bath or shaker
- Glass flasks with stoppers
- Analytical balance
- Centrifuge or filtration apparatus (e.g., syringe filter with a non-adsorptive membrane)
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

- Preparation: A volume of distilled water is placed in a flask and allowed to equilibrate to the test temperature (e.g., 25°C) in a constant temperature bath.
- Addition of Substance: An excess amount of oxymatrine is added to the water. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
- Equilibration: The flask is sealed and agitated in the constant temperature bath for a sufficient time to reach equilibrium. This may take 24 to 72 hours. Samples of the aqueous phase are taken at various time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached (i.e., the concentration does not change significantly between measurements).
- Phase Separation: The mixture is allowed to stand to let undissolved solid settle. The aqueous phase is then carefully separated from the solid phase by centrifugation or filtration.
- Quantification: The concentration of oxymatrine in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.

Determination of Solubility in Organic Solvents

A general shake-flask method can be employed to determine the thermodynamic solubility of oxymatrine in organic solvents.[\[9\]](#)

Apparatus:

- Vials with screw caps

- Orbital shaker with temperature control
- Analytical balance
- Syringe and syringe filters
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

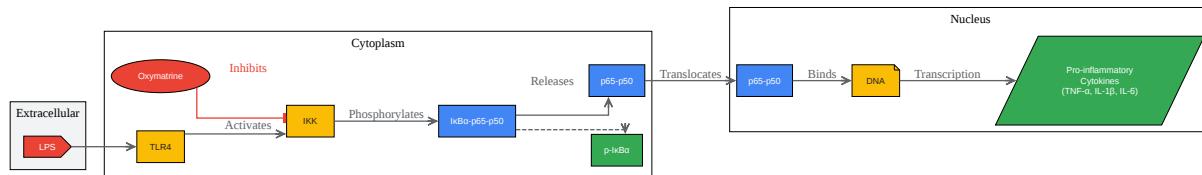
- Preparation: A known, excess amount of oxymatrine is weighed into a series of vials.
- Solvent Addition: A known volume of the desired organic solvent (e.g., ethanol, DMSO, DMF) is added to each vial.
- Equilibration: The vials are tightly capped and placed on an orbital shaker at a constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium.
- Phase Separation: After equilibration, the vials are centrifuged to pellet the undissolved solid.
- Sample Collection and Analysis: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter. The filtered solution is then appropriately diluted and the concentration of oxymatrine is determined by a suitable analytical method.

Signaling Pathways and Mechanisms of Action

Oxymatrine exerts its biological effects by modulating several key signaling pathways, primarily the NF-κB and TGF-β/Smad pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Oxymatrine has been shown to exert anti-inflammatory effects by inhibiting this pathway.^[10] It suppresses the phosphorylation of I-κB α , which prevents the nuclear translocation of the p65 subunit of NF-κB.^[10] This, in turn, reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1 β , and IL-6.^[10]

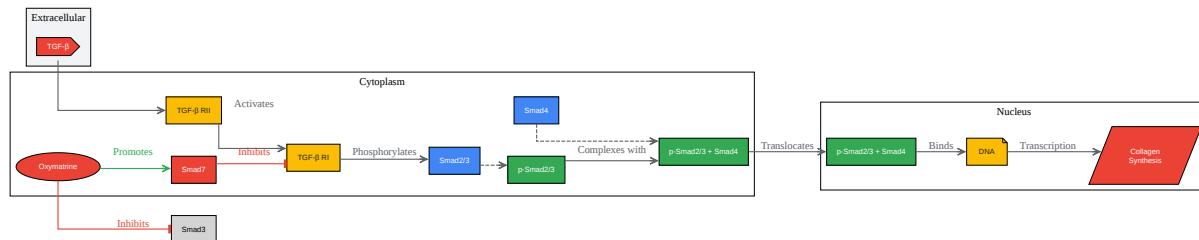


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Oxymatrine's inhibition of the NF-κB signaling pathway.

Modulation of the TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is crucial in tissue fibrosis. Oxymatrine has demonstrated anti-fibrotic effects by modulating this pathway.^[11] It can inhibit the expression of Smad3 and increase the expression of the inhibitory Smad7, thereby reducing the deposition of collagen.^{[11][12]}



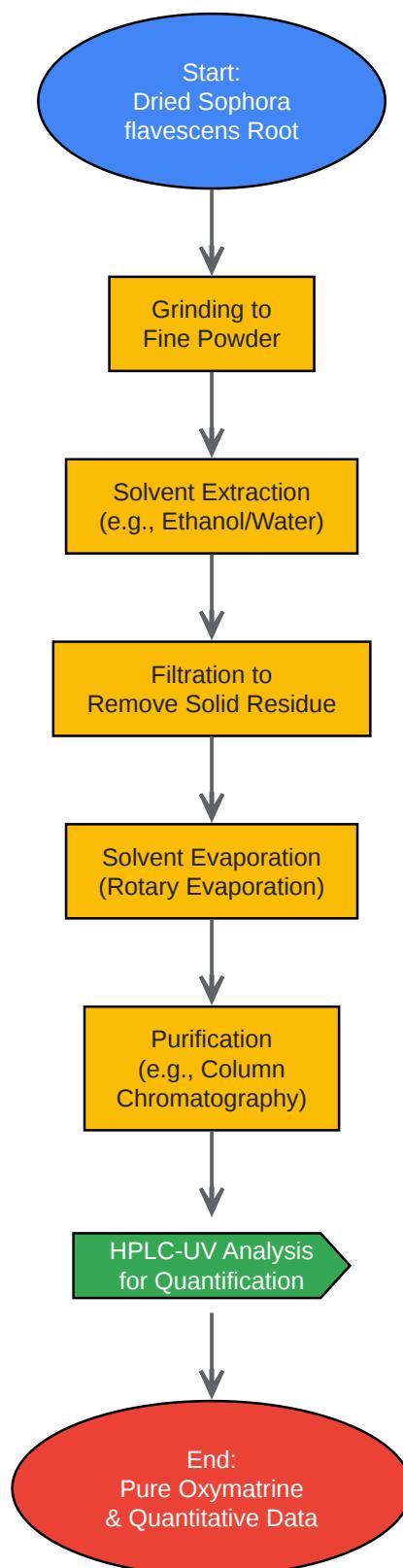
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Oxymatrine's modulation of the TGF-β/Smad signaling pathway.

Experimental Workflows

Extraction and Analysis of Oxymatrine from *Sophora flavescens*

A common workflow for the extraction and analysis of oxymatrine from its natural source involves solvent extraction followed by HPLC analysis.



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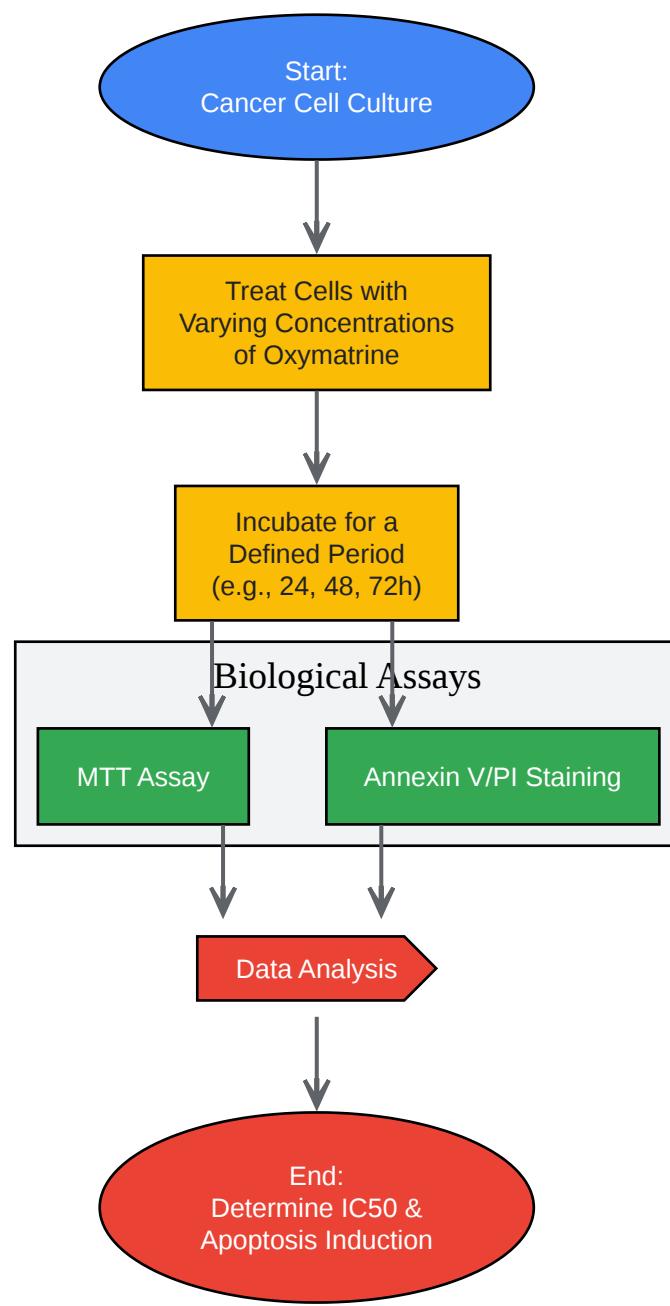
Workflow for extraction and analysis of oxymatrine.

In Vitro Cell Viability and Apoptosis Assays

To assess the biological activity of oxymatrine, such as its anti-cancer effects, a common experimental workflow involves treating cancer cells with oxymatrine and then performing cell viability and apoptosis assays.

MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Annexin V/PI Staining for Apoptosis: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.



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